molecular formula C11H15Cl3N2 B7899694 (2,6-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride

(2,6-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride

Cat. No.: B7899694
M. Wt: 281.6 g/mol
InChI Key: WPUMDLFYJMEUFM-UHFFFAOYSA-N
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Description

(2,6-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride is a secondary amine compound featuring a pyrrolidine ring substituted at the 3-position with an amine group and a 2,6-dichlorobenzyl moiety. The hydrochloride salt enhances its stability and solubility for research applications. Commercial availability varies, with some suppliers listing it as discontinued .

Properties

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2.ClH/c12-10-2-1-3-11(13)9(10)7-15-8-4-5-14-6-8;/h1-3,8,14-15H,4-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUMDLFYJMEUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NCC2=C(C=CC=C2Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with 2,6-Dichlorobenzyl Halides

The most direct route involves reacting (R)-pyrrolidin-3-yl-amine with 2,6-dichlorobenzyl chloride under basic conditions. This method leverages the nucleophilicity of the pyrrolidine amine to displace the benzyl halide’s chloride.

Procedure :

  • Dissolve (R)-pyrrolidin-3-yl-amine (1.0 equiv) in anhydrous dichloromethane.

  • Add triethylamine (2.0 equiv) as a base to scavenge HCl.

  • Slowly introduce 2,6-dichlorobenzyl chloride (1.1 equiv) at 0°C to minimize side reactions.

  • Stir at room temperature for 12 hours.

  • Extract the product with dilute HCl, followed by basification to isolate the free base.

  • Precipitate the hydrochloride salt using gaseous HCl in diethyl ether.

Key Considerations :

  • Excess benzyl chloride improves yield but risks dialkylation.

  • Stereochemical integrity is preserved when using enantiomerically pure (R)-pyrrolidin-3-yl-amine.

Reductive Amination of 2,6-Dichlorobenzaldehyde

An alternative approach employs reductive amination to couple 2,6-dichlorobenzaldehyde with pyrrolidin-3-yl-amine.

Procedure :

  • Mix 2,6-dichlorobenzaldehyde (1.0 equiv) and (R)-pyrrolidin-3-yl-amine (1.2 equiv) in methanol.

  • Add sodium cyanoborohydride (1.5 equiv) as a reducing agent.

  • Stir at 60°C for 6 hours.

  • Acidify with HCl and purify via recrystallization from ethanol/water.

Advantages :

  • Avoids handling reactive benzyl halides.

  • Higher functional group tolerance compared to nucleophilic substitution.

Catalytic Hydrogenation for Intermediate Reduction

Nitromethylene Intermediate Reduction

A patent-described method for analogous pyrrolidine derivatives involves hydrogenating a nitromethylene intermediate (Figure 1):

  • Synthesize N-benzyl-2-nitromethylene-pyrrolidine via condensation of N-benzyl-2-pyrrolidone with nitromethane.

  • Hydrogenate at 100°C under 145 kg pressure using Raney nickel.

  • Isolate the amine via distillation (yield: 78%).

Adaptation for Target Compound :

  • Replace benzyl groups with 2,6-dichlorobenzyl during the initial alkylation step.

  • Optimize hydrogenation time to prevent over-reduction.

Hydrochloride Salt Formation and Purification

Acid-Base Titration

The free base is converted to the hydrochloride salt by treating with HCl:

  • Dissolve (2,6-Dichloro-benzyl)-pyrrolidin-3-yl-amine in ethanol.

  • Add concentrated HCl dropwise until pH ≈ 2.

  • Evaporate under reduced pressure and recrystallize from acetone.

Analytical Data :

PropertyValue
Molecular Weight281.6 g/mol
Melting Point198–202°C (dec.)
Solubility>50 mg/mL in H2O

Stereochemical Control and Resolution

Chiral Auxiliary-Mediated Synthesis

To ensure enantiopurity, a chiral auxiliary (e.g., L-tartaric acid) resolves racemic mixtures:

  • Form diastereomeric salts by reacting racemic amine with L-tartaric acid.

  • Separate via fractional crystallization.

  • Regenerate the free amine using NaOH.

Yield Optimization :

  • Diastereomeric excess >95% achievable with optimized solvent ratios.

Scale-Up and Industrial Feasibility

Continuous Flow Hydrogenation

Adopting flow chemistry reduces reaction times and improves safety:

  • Pump 2,6-dichlorobenzyl chloride and pyrrolidine amine through a packed-bed reactor.

  • Use heterogeneous catalysts (e.g., Pd/C) at 50°C.

  • Achieve 85% conversion in 30 minutes.

Economic Considerations :

  • Raw material costs dominate (~70% of total).

  • Recycling solvents (e.g., ethanol) reduces waste .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The chlorine atoms on the benzyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium thiolate (KSR).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or KSR in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its role as a scaffold in the development of new therapeutic agents. Its structural features allow it to interact with biological targets effectively. For instance, modifications of the pyrrolidine ring have been studied to enhance the compound's potency and selectivity against specific enzymes involved in disease pathways.

Table 1: Structural Modifications and Their Effects on Activity

Compound VariantModification TypeActivity (pIC50)Notes
LEI-401(S)-3-phenylpiperidine7.14Most potent NAPE-PLD inhibitor
Compound 2Original Structure6.09Initial lead compound
Compound 3Nitrogen removal5.09Significant drop in potency

Neuropharmacology

Research indicates that (2,6-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride may influence neurotransmitter systems. For example, studies have shown that derivatives of this compound can modulate levels of endocannabinoids in the brain, which are crucial for regulating mood and emotional responses. The ability to inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) suggests potential applications in treating mood disorders and anxiety-related conditions.

Enzyme Inhibition Studies

A significant application of this compound lies in its role as an inhibitor of specific enzymes. The structure–activity relationship (SAR) studies have demonstrated that various substitutions can lead to enhanced inhibitory effects on NAPE-PLD, which is implicated in the biosynthesis of bioactive lipids.

Case Study: Inhibition of NAPE-PLD

In a study examining the inhibitory effects of this compound on NAPE-PLD:

  • Findings : The compound exhibited nanomolar potency, significantly reducing anandamide levels in neuronal cells.
  • Methodology : High-throughput screening was employed to identify active compounds from a library, leading to the optimization of lead compounds like LEI-401.

This demonstrates the compound's potential as a pharmacological tool for studying lipid-mediated signaling pathways.

Mechanism of Action

The mechanism of action of (2,6-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dichloro-substituted benzyl group enhances its binding affinity to these targets, leading to modulation of their activity. The pyrrolidine ring provides structural rigidity, which can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Pyrrolidine vs. Piperidine Ring Systems

(2,6-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride Structural Difference: Replaces the pyrrolidine (5-membered ring) with a piperidine (6-membered ring). The methyl group on the amine may enhance lipophilicity, affecting membrane permeability. Molecular Weight: 309.66 g/mol (vs. ~281.6 g/mol for pyrrolidine analogs) . Status: Discontinued .

Halogen Substitution Patterns

(2-Chloro-6-fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride Structural Difference: Substitutes one chlorine atom with fluorine at the 6-position of the benzyl group. Impact: Fluorine’s electronegativity and smaller size may alter electronic properties and receptor affinity. Molecular Formula: C₁₁H₁₅Cl₂FN₂ (vs. C₁₁H₁₅Cl₃N₂ for the target compound) .

Positional Isomerism on the Pyrrolidine Ring

(2,6-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride Structural Difference: Amine group attached to the pyrrolidin-2-ylmethyl position instead of pyrrolidin-3-yl. CAS: 1261233-70-8 .

Stereochemical Variations

(S)-1-(2,6-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride

  • Structural Difference : Specifies the (S)-enantiomer of the target compound.
  • Impact : Enantiomers often exhibit divergent pharmacological profiles. For example, (S)-enantiomers in related compounds show higher receptor binding affinity .
  • Molecular Weight : 281.61 g/mol .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Commercial Status Reference
(2,6-Dichloro-benzyl)-pyrrolidin-3-yl-amine HCl C₁₁H₁₅Cl₃N₂ ~281.6 Pyrrolidin-3-yl, Cl₂-benzyl Discontinued
(S)-1-(2,6-Dichlorobenzyl)pyrrolidin-3-amine HCl C₁₁H₁₅Cl₃N₂ 281.61 (S)-enantiomer Available (specific)
(2-Chloro-6-fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine HCl C₁₁H₁₅Cl₂FN₂ 283.1 F/Cl substitution, (S)-config Unknown
(2,6-Dichloro-benzyl)-methyl-piperidin-3-yl-amine HCl C₁₃H₁₈Cl₃N₂ 309.66 Piperidine, methyl-amine Discontinued

Table 2: Pharmacological Relevance of Analogs

Compound Class Example Potential Application Reference
Pyrrolidin-3-yl-amine derivatives 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine Melanin-concentrating hormone receptor antagonists
Piperidine-based analogs [1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine HCl Biochemical intermediates

Key Observations and Implications

Ring Size and Flexibility : Piperidine analogs (6-membered rings) may offer improved metabolic stability compared to pyrrolidine derivatives but could reduce target specificity due to increased flexibility .

Halogen Effects : Fluorine substitution (e.g., in CAS 1289585-42-7 ) may enhance binding affinity in hydrophobic pockets but requires empirical validation.

Stereochemistry : Enantiopure compounds (e.g., (S)-configurations) are critical for optimizing therapeutic indices, as seen in related receptor antagonists .

Biological Activity

(2,6-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The compound features a pyrrolidine ring and a dichlorobenzyl moiety, which contribute to its lipophilicity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula indicates the presence of two chlorine atoms at the 2 and 6 positions of the benzyl group, enhancing its reactivity and potential interaction with biological targets. The hydrochloride form improves its solubility in aqueous environments, which is crucial for pharmacological applications.

Property Details
Molecular Formula C11_{11}H13_{13}Cl2_{2}N
Molecular Weight 245.14 g/mol
Chirality S-configured
Solubility Soluble in water due to hydrochloride form

The biological activity of this compound is thought to involve interactions with various molecular targets, including receptors and enzymes. The dichlorobenzyl group may facilitate binding to specific sites on proteins, influencing pathways related to neurotransmission and other physiological processes.

  • Receptor Interaction : Compounds with similar structures have been shown to act as antagonists or modulators at neurotransmitter receptors, potentially affecting mood and cognition.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Biological Activity

Preliminary studies suggest that this compound exhibits significant biological activity across various assays:

  • Antimicrobial Activity : Research indicates that derivatives of pyrrolidine compounds can demonstrate potent antimicrobial effects. For instance, similar compounds have shown MIC values against Staphylococcus aureus ranging from 3.12 to 12.5 µg/mL .
  • Antiviral Potential : The compound has been investigated for its antiviral properties, particularly against HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Studies have highlighted structural modifications that enhance antiviral efficacy .
  • Neuroprotective Effects : The presence of the pyrrolidine ring is associated with enhanced bioactivity due to its ability to mimic natural substrates in biological systems, suggesting potential neuroprotective properties.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Study on Antimicrobial Efficacy : A study examined pyrrole-containing compounds and their effectiveness against various pathogens. It was found that compounds with dichlorobenzyl groups exhibited enhanced activity against resistant strains .
  • Investigating Antiviral Properties : Research focused on diarylpyrimidine derivatives revealed that modifications at specific positions significantly improved antiviral activity against HIV strains .

Q & A

Q. What are the standard synthetic routes for preparing (2,6-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride?

The compound is typically synthesized via a two-step process: (1) Condensation of 2,6-dichlorobenzyl chloride with pyrrolidin-3-yl-amine under basic conditions (e.g., diisopropylethyl amine) in dichloromethane (DCM) at low temperatures (–20°C) to form the free base. (2) Subsequent hydrochloric acid treatment yields the hydrochloride salt. Purification often involves column chromatography (silica gel) or recrystallization from ethanol/water mixtures .

Q. How is the compound characterized to confirm structural integrity and purity?

Key characterization methods include:

  • NMR spectroscopy (¹H/¹³C) to verify substitution patterns and amine protonation.
  • HPLC (≥98% purity criteria) with UV detection at 254 nm.
  • Mass spectrometry (ESI-MS) for molecular weight confirmation (expected [M+H]⁺ ~301.2 g/mol).
  • Melting point analysis (decomposition observed at ~225°C) to assess crystallinity .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The hydrochloride salt is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Stability studies indicate sensitivity to moisture and light; store desiccated at –20°C under inert gas (N₂/Ar). Accelerated degradation tests (40°C/75% RH for 14 days) show <5% decomposition by HPLC .

Q. What safety precautions are recommended for handling this compound?

Use PPE (nitrile gloves, lab coat, safety goggles) due to potential irritancy. Work in a fume hood to avoid inhalation. Waste disposal must comply with hazardous chemical protocols (e.g., neutralization before incineration) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the free base intermediate?

Yield optimization strategies include:

  • Stoichiometric control : Use 1.1–1.2 equivalents of 2,6-dichlorobenzyl chloride to minimize side reactions.
  • Temperature modulation : Maintain –20°C to suppress byproduct formation (e.g., dialkylation).
  • Solvent selection : Replace DCM with THF for improved amine reactivity in some cases. Post-reaction, extract with 1M HCl to isolate the protonated amine, followed by basification (pH 10–12) to recover the free base .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?

Contradictions may arise from dynamic proton exchange or rotameric effects. Techniques to address this:

  • Variable-temperature NMR (e.g., 25°C to –40°C) to slow exchange processes.
  • 2D NMR (COSY, NOESY) to confirm spatial proximity of protons.
  • DFT calculations (e.g., Gaussian09) to model rotational barriers and predict splitting patterns .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Use molecular docking (AutoDock Vina) to assess binding affinity to target receptors (e.g., amine GPCRs). ADMET prediction tools (SwissADME, pkCSM) can estimate logP (~2.8), bioavailability (~70%), and cytochrome P450 interactions. Validate with in vitro assays (e.g., hepatic microsomal stability) .

Q. How can impurities (e.g., residual starting materials) be quantified and mitigated?

Employ LC-MS/MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to detect impurities at ≤0.1% levels. Recrystallization from ethyl acetate/hexane (1:3) reduces unreacted 2,6-dichlorobenzyl chloride. Process analytical technology (PAT) tools (e.g., in-line FTIR) enable real-time monitoring .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

  • Chiral chromatography (Chiralpak IA column) to resolve racemic mixtures.
  • Asymmetric catalysis : Use (R)-BINAP-based ligands during amine alkylation for >90% ee.
  • Crystallization-induced diastereomer resolution with L-tartaric acid .

Q. How can the compound’s stability be enhanced in aqueous formulations for biological assays?

Formulate with cyclodextrins (e.g., HP-β-CD) to improve solubility and prevent hydrolysis. Adjust pH to 4–5 (acetate buffer) to stabilize the amine hydrochloride. Lyophilization with trehalose (1:1 mass ratio) enhances long-term storage stability .

Methodological Notes

  • Contradiction Analysis : Cross-validate analytical data (e.g., NMR vs. X-ray crystallography) to resolve structural ambiguities.
  • Experimental Design : Use factorial DoE (Design of Experiments) to optimize reaction parameters (time, temperature, solvent) .
  • Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate synthetic conditions with purity/yield trends.

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